molecular formula C₁₀H₈BrNO₄ B1141785 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole CAS No. 37162-74-6

5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole

Cat. No.: B1141785
CAS No.: 37162-74-6
M. Wt: 286.08
InChI Key:
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Description

5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 2nd position of the propenyl chain, and a benzodioxole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole typically involves multi-step organic reactions. One common method includes the bromination of 1,3-benzodioxole followed by the introduction of the nitro-propenyl group through a nitration reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include nitro derivatives with higher oxidation states.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Products vary depending on the nucleophile used, resulting in different functionalized benzodioxole derivatives.

Scientific Research Applications

5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-methoxy-1,3-benzodioxole
  • 6-Nitro-1,3-benzodioxole
  • 5-Bromo-2-nitrobenzene

Uniqueness

5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is unique due to the combination of the bromine atom, nitro group, and benzodioxole ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

CAS No.

37162-74-6

Molecular Formula

C₁₀H₈BrNO₄

Molecular Weight

286.08

Synonyms

NSC 257439

Origin of Product

United States

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